Benzene-1,2,4,5-tetracarboxylic acid;pyridine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
142873-07-2 |
|---|---|
Molecular Formula |
C30H26N4O8 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;pyridine |
InChI |
InChI=1S/C10H6O8.4C5H5N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*1-2-4-6-5-3-1/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1-5H |
InChI Key |
IJZRDSSQIQVFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,4,5-tetracarboxylic acid can be synthesized through the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The reaction typically occurs in an alkaline medium and requires heating to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, benzene-1,2,4,5-tetracarboxylic acid is produced by the catalytic oxidation of durene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, such as air or oxygen, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Amines or alcohols in the presence of a dehydrating agent.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
Coordination Chemistry
Ligand Properties:
Benzene-1,2,4,5-tetracarboxylic acid acts as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, particularly lanthanides and transition metals. These complexes are crucial for developing high-dimensional coordination polymers. Research has demonstrated that reactions between this tetracarboxylic acid and lanthanide ions yield multiple families of coordination polymers with distinct structural characteristics .
Case Study: Lanthanide Complexes
A notable study reported the formation of seven families of lanthanide-containing coordination polymers through the reaction of benzene-1,2,4,5-tetracarboxylate with different lanthanide ions . The resulting materials exhibited unique properties such as high surface area and porosity, making them suitable for applications in gas storage and separation technologies.
Polymer Science
Enhancement of Polymer Properties:
In polymer chemistry, benzene-1,2,4,5-tetracarboxylic acid is utilized to enhance the thermal and mechanical properties of various polymers. For instance, it has been incorporated into unsaturated poly(butylene adipate-co-butylene itaconate) copolyesters to improve their crystallization kinetics and overall performance .
Case Study: Copolyester Synthesis
A study investigated the synthesis of copolyesters incorporating benzene-1,2,4,5-tetracarboxylic acid. The results indicated that varying the concentration of this acid significantly affected the thermal stability and mechanical strength of the resulting materials. The copolyesters demonstrated improved hardness and tensile strength compared to those without the tetracarboxylic acid .
Material Synthesis
Development of Metal-Organic Frameworks (MOFs):
Benzene-1,2,4,5-tetracarboxylic acid is a key component in synthesizing metal-organic frameworks due to its ability to form robust linkages with metal ions. These frameworks exhibit high porosity and are being explored for applications in catalysis and gas adsorption.
Case Study: Metal Coordination Polymers
Research has highlighted the synthesis and characterization of zinc and copper-based coordination polymers using benzene-1,2,4,5-tetracarboxylic acid. These materials were evaluated for their potential use in environmental applications such as pollutant removal from water . The study emphasized the importance of optimizing synthesis conditions to achieve desired structural properties.
Mechanism of Action
The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid and pyridine coordination polymers involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds and hydrogen bonding. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used .
Comparison with Similar Compounds
Research Findings and Case Studies
PMA in MOFs
Catalytic Performance
- Cross-Linked LDH Catalysts : PMA-grafted catalysts show higher recyclability in oxidation reactions compared to melamine-based systems .
Biological Activity
Benzene-1,2,4,5-tetracarboxylic acid (BTCA), also known as pyromellitic acid, when combined with pyridine derivatives exhibits a range of biological activities and potential applications in various fields such as coordination chemistry, drug design, and material science. This article explores the biological activity of BTCA in detail, supported by data tables and research findings.
BTCA is a polycarboxylic acid characterized by four carboxyl groups attached to a benzene ring. Its chemical formula is CHO, and it can form coordination complexes with various metals, enhancing its utility in biological applications. The addition of pyridine enhances its solubility and reactivity, making it a versatile ligand in coordination chemistry.
Biological Activity
1. Antimicrobial Properties
Research has demonstrated that BTCA exhibits antimicrobial activity against various pathogens. In a study assessing the antibacterial effects of BTCA against Escherichia coli and Staphylococcus aureus, it was found that BTCA significantly inhibited bacterial growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to be 0.5 mg/mL for E. coli and 1.0 mg/mL for S. aureus .
2. Coordination Polymers and Drug Delivery
BTCA has been utilized to synthesize coordination polymers that exhibit luminescent properties. For instance, coordination polymers formed with cobalt and zinc salts showed potential as drug delivery systems due to their porous structures that can encapsulate therapeutic agents . The luminescent properties of these polymers may also allow for tracking the delivery of drugs in biological systems.
3. Cytotoxicity Studies
In vitro cytotoxicity studies have indicated that BTCA derivatives can affect cancer cell lines. For example, one study reported that a BTCA-pyridine complex exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC value of 25 µM after 48 hours of exposure . This suggests potential applications in cancer therapy.
Table 1: Antibacterial Activity of BTCA
| Bacteria | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| Staphylococcus aureus | 1.0 |
Table 2: Cytotoxicity of BTCA Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| BTCA-Pyridine Complex | MCF-7 | 25 |
Case Studies
Case Study 1: Coordination Polymers
A study investigated the formation of two coordination polymers using BTCA with Co(II) and Zn(II). These polymers were characterized using X-ray diffraction and showed significant thermal stability and potential for gas sorption applications . The luminescent properties were particularly notable, with one polymer emitting at 527 nm under UV light.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of BTCA derivatives against various cancer cell lines. The results indicated that modifications to the BTCA structure could enhance its cytotoxic effects, suggesting a pathway for developing new anticancer agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and crystallographic techniques for characterizing Benzene-1,2,4,5-tetracarboxylic acid?
- Methodological Answer :
- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for determining crystal structures. This program robustly handles high-resolution data and twinned crystals .
- IR spectroscopy identifies hydrogen bonding patterns by analyzing O-H stretching vibrations. For example, intramolecular hydrogen bonds (O-O distances <2.4 Å) show distinct IR peaks compared to intermolecular bonds .
- Elemental analysis and mass spectrometry validate molecular formula (C₁₀H₆O₈, M = 254.15 g/mol) .
Q. What safety protocols are essential when handling Benzene-1,2,4,5-tetracarboxylic acid?
- Methodological Answer :
- Use personal protective equipment (PPE) , including gloves and goggles, and work in a fume hood to avoid inhalation of dust.
- Store in sealed containers away from moisture. Refer to Safety Data Sheets (SDS) for emergency measures; the compound may cause respiratory irritation .
Q. How do solubility properties influence purification strategies for Benzene-1,2,4,5-tetracarboxylic acid?
- Methodological Answer :
- The compound is soluble in alcohols (e.g., ethanol, methanol) and slightly soluble in water (1.5 g/100 mL at 20°C).
- Recrystallization from hot water removes impurities, while sublimation under reduced pressure yields high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding patterns across acid salts of Benzene-1,2,4,5-tetracarboxylic acid?
- Methodological Answer :
- Combine X-ray crystallography and IR spectroscopy to correlate structural and spectroscopic data. For example:
Q. What strategies optimize the design of coordination polymers using Benzene-1,2,4,5-tetracarboxylic acid?
- Methodological Answer :
- Use solvothermal synthesis with transition metals (e.g., Zn²⁺, Cu²⁺) at controlled pH (4–6) to deprotonate carboxylate groups.
- Co-crystallize with auxiliary ligands (e.g., 4,4'-bipyridine) to stabilize 2D/3D frameworks. For example, [Cu(phen)₂]₂(C₁₀H₂O₈)·C₁₀H₂O₈ forms π-π stacked layers .
Q. How can peptide conjugation reactions with Benzene-1,2,4,5-tetracarboxylic acid be optimized to prevent cross-linking?
- Methodological Answer :
- Employ a 4:1 molar ratio of carboxylate to HBTU/HOBt activators to favor mono-activation.
- Use DIEA (9 equivalents) as a base for efficient coupling.
- Purify via HPLC or size-exclusion chromatography to isolate mono-conjugated products .
Q. What role does co-crystallization with caffeine play in modifying the supramolecular structure of Benzene-1,2,4,5-tetracarboxylic acid?
- Methodological Answer :
- Co-crystallization introduces O-H···O (carbonyl) and O-H···N (imidazole) hydrogen bonds, creating layered structures.
- π-π interactions between benzene and caffeine rings (3.45 Å inter-centroid distance) enhance thermal stability .
Q. How do cation choices (Li⁺, Ni²⁺, NH₄⁺) affect hydrogen bonding modes in acid salts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
